N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16ClN3O2S and its molecular weight is 313.8g/mol. The purity is usually 95%.
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Biological Activity
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 283.777 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating various cancer types. Pyrazole compounds have been reported to exhibit cytotoxic effects against several cancer cell lines.
In Vitro Studies
-
Cell Line Testing :
- The compound has shown significant inhibitory effects on human breast cancer cells (MCF7), human lung adenocarcinoma (A549), and colorectal cancer cells (HCT116).
- IC50 values for these cell lines have been reported in the range of 3.79 µM to 42.30 µM, indicating varying degrees of potency against different cancer types .
- Mechanism of Action :
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenases (COX), which play a crucial role in inflammation.
Research Findings
- Studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo models, suggesting that this compound may possess comparable anti-inflammatory effects .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial activity of sulfonamide derivatives.
Mechanism and Efficacy
- Antibacterial Activity :
- Case Studies :
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIFLZAEKYOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.